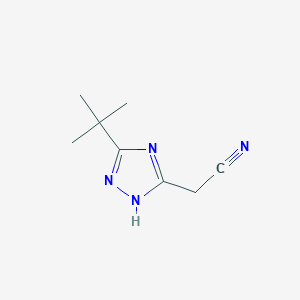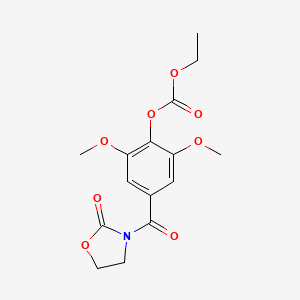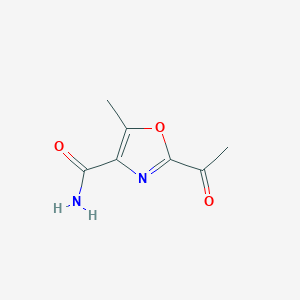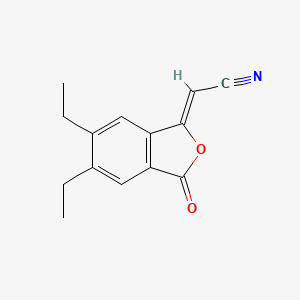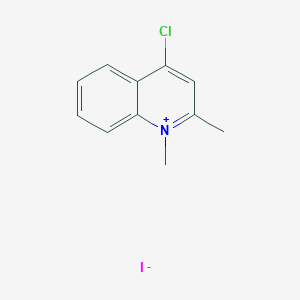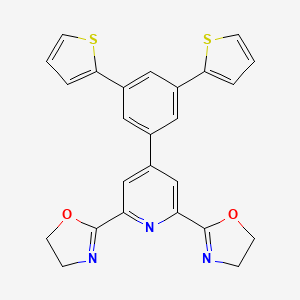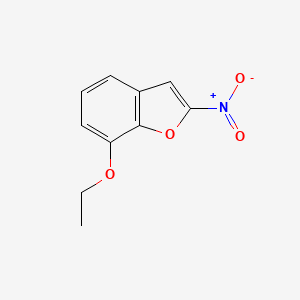![molecular formula C21H25N3O2S2 B12889808 N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-39-0](/img/structure/B12889808.png)
N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline core, a sulfonamide group, and a phenylthioethyl moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide typically involves multiple steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Phenylthioethyl Moiety: The phenylthioethyl group is attached through a nucleophilic substitution reaction, where a phenylthioethyl halide reacts with the isoquinoline derivative.
Addition of Aminobutyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylthioethyl moiety, where nucleophiles such as thiols or amines replace the phenylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biology: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The phenylthioethyl moiety may interact with hydrophobic pockets, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.
Uniqueness
N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its potential as an enzyme inhibitor.
Propiedades
Número CAS |
651307-39-0 |
|---|---|
Fórmula molecular |
C21H25N3O2S2 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
N-(4-aminobutyl)-N-(2-phenylsulfanylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S2/c22-12-4-5-14-24(15-16-27-19-8-2-1-3-9-19)28(25,26)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2 |
Clave InChI |
WTXDANCEHYIXBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



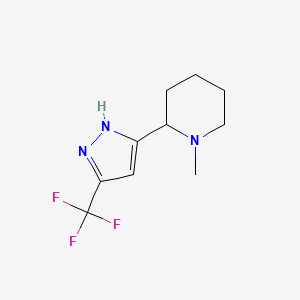

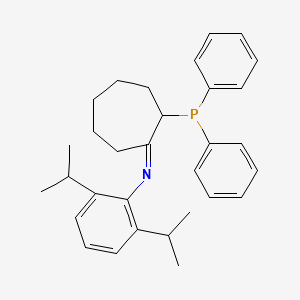

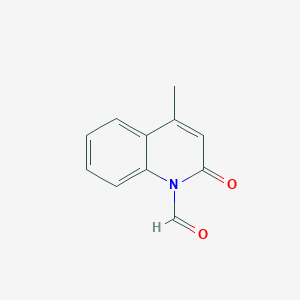
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
